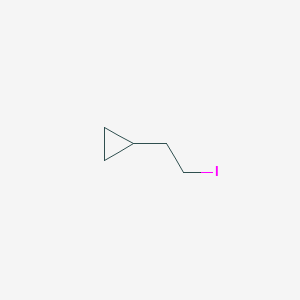

(2-Iodoethyl)cyclopropane

描述

Historical Context of Cyclopropane (B1198618) Synthesis Methodologies

The synthesis of cyclopropane dates back to 1881 when August Freund first prepared it through an intramolecular Wurtz reaction of 1,3-dibromopropane (B121459) using sodium. wikipedia.orgwikipedia.org In 1887, Gustavson improved the yield by using zinc instead of sodium. wikipedia.org Over the years, numerous methods for cyclopropanation, the creation of cyclopropane rings, have been developed. These include the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, and reactions involving diazo compounds, often catalyzed by transition metals like copper or rhodium. wikipedia.orgnumberanalytics.comcaltech.edu Other notable methods include the Kishner cyclopropane synthesis, which uses hydrazine (B178648) and α,β-unsaturated carbonyl compounds, and the Favorskii rearrangement. wikipedia.org More recent developments have focused on creating more efficient, environmentally friendly, and stereoselective methods. nih.govnih.govorganic-chemistry.org

Significance of Cyclopropane Motifs in Complex Molecular Architectures

Cyclopropane rings are present in a wide array of natural products, including terpenes, alkaloids, steroids, and fatty acids. rsc.orgrsc.org Their rigid structure can be advantageous in designing molecules that bind to specific biological targets. smolecule.com The presence of a cyclopropane motif can significantly influence a molecule's chemical and biological properties. numberanalytics.com This has led to their incorporation into pharmaceuticals, such as the antibiotics ciprofloxacin (B1669076) and sparfloxacin, and insecticides like pyrethroids. wikipedia.org The introduction of a cyclopropane can alter the conformation and orientation of functional groups, which can be a useful strategy in medicinal chemistry. nih.gov

Overview of Halogenated Cyclopropane Precursors in Synthetic Strategies

Halogenated cyclopropanes are important intermediates in organic synthesis. The halogen atom serves as a good leaving group, allowing for a variety of subsequent reactions. For instance, they can be used in nucleophilic substitution reactions to introduce other functional groups. smolecule.com The Simmons-Smith reaction, a key method for cyclopropanation, often employs diiodomethane, a halogenated compound. wikipedia.org Halogenated cyclopropanes are also precursors for the synthesis of more complex molecules, including some with applications in pharmaceuticals and materials science. researchgate.net The specific halogen can influence the reactivity of the cyclopropane ring system.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodoethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVQDOZPSDGYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624181 | |

| Record name | (2-Iodoethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335449-19-9 | |

| Record name | (2-Iodoethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Iodoethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving 2 Iodoethyl Cyclopropane Precursors

Zinc-Mediated Cyclopropanation Reactions

The use of zinc in mediating cyclopropanation reactions is a significant area of study in organic synthesis. This section explores the specifics of these reactions when applied to precursors of (2-iodoethyl)cyclopropane.

An efficient and environmentally friendly method for creating cyclopropanes involves a 3-exo-trig cyclization of various electron-deficient 2-iodoethyl-substituted olefins using zinc powder. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction proceeds via a radical mechanism. researchgate.net The process is considered simple, inexpensive, and benign. researchgate.netorganic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out in a mixture of t-butyl alcohol and water. researchgate.netorganic-chemistry.orgorganic-chemistry.org This solvent system facilitates the formation of the cyclopropane (B1198618) ring. smolecule.com The mechanism involves the generation of a radical species through the interaction of the zinc powder with the 2-iodoethyl-substituted olefin. This radical then undergoes a 3-exo-trig cyclization to form the final cyclopropane product. researchgate.net

The zinc-promoted cyclopropanation exhibits a degree of substrate specificity. The reaction is particularly effective for electron-deficient olefins. researchgate.netorganic-chemistry.orgorganic-chemistry.org The presence of electron-withdrawing groups on the olefin enhances the efficiency of the cyclization.

However, there are limitations to this methodology. The Simmons-Smith reaction, a related zinc-mediated cyclopropanation, is generally subject to steric effects, with the reaction typically occurring on the less hindered face of the double bond. wikipedia.org When a hydroxyl group is present near the double bond, zinc can coordinate with it, directing the cyclopropanation to be cis to the hydroxyl group. wikipedia.org The cyclopropanation of N-substituted alkenes can be complicated by N-alkylation as a competing reaction pathway. wikipedia.org This can sometimes be addressed by using a protecting group on the nitrogen, though electron-withdrawing protecting groups can decrease the nucleophilicity of the alkene and lower the reaction yield. wikipedia.org

Table 1: Substrate Scope in Zinc-Promoted Cyclizations This is an interactive table. You can sort and filter the data.

| Substrate Type | Reactivity | Notes |

|---|---|---|

| Electron-deficient olefins | High | Presence of electron-withdrawing groups enhances reaction. |

| Alkenes with nearby hydroxyl groups | High | Zinc coordination directs cis-cyclopropanation. |

| N-substituted alkenes | Moderate | N-alkylation is a competing reaction. |

| Electron-rich olefins | Variable | May be less reactive than electron-deficient counterparts. mdpi.com |

| Sterically hindered olefins | Low | Reaction is sensitive to steric hindrance. wikipedia.org |

The choice of solvent and the use of additives play a crucial role in the efficiency of zinc-mediated cyclopropanation reactions. The reactivity of zinc carbenoids is higher in non-complexing solvents like dichloromethane (B109758) or 1,2-dichloroethane. ucl.ac.uk Basic solvents can decrease the rate of cyclopropanation because they can coordinate to the zinc center. mdpi.comucl.ac.uk For the 3-exo-trig cyclization of 2-iodoethyl-substituted olefins, a mixture of t-butyl alcohol and water has been found to be effective. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Additives can also significantly influence the reaction. For instance, in Simmons-Smith reactions, acidic additives like trifluoroacetic acid can accelerate the cyclopropanation of less reactive alkenes. mdpi.com The addition of an equimolar quantity of dimethoxyethane to diethylzinc (B1219324) can improve the stability of the carbenoid. ucl.ac.uk In some cases, excess diethylzinc is added to scavenge the zinc iodide byproduct, which is Lewis acidic and can cause side reactions. wikipedia.org

Table 2: Effect of Solvents and Additives on Zinc-Mediated Cyclopropanation This is an interactive table. You can sort and filter the data.

| Solvent/Additive | Effect on Reaction | Rationale |

|---|---|---|

| Dichloromethane/1,2-Dichloroethane | Increased Reactivity | Non-complexing solvents enhance the electrophilicity of the zinc carbenoid. ucl.ac.uk |

| Ethereal Solvents (e.g., THF) | Decreased Reactivity | Basic solvents coordinate to the zinc center, reducing its reactivity. ucl.ac.uk |

| t-Butyl alcohol/Water | Effective for 3-exo-trig Cyclization | Facilitates the formation of the cyclopropane ring. smolecule.com |

| Trifluoroacetic Acid | Accelerates Reaction | Particularly for less reactive alkenes in Simmons-Smith reactions. mdpi.com |

| Dimethoxyethane | Stabilizes Carbenoid | Improves the stability of the diethylzinc/diiodomethane (B129776) system. ucl.ac.uk |

| Excess Diethylzinc | Scavenges ZnI₂ | Prevents side reactions caused by the Lewis acidic byproduct. wikipedia.org |

While zinc is a commonly used metal for cyclopropanation, other metals and reagents can also be employed, each with its own set of advantages and disadvantages. The classic Simmons-Smith reaction uses a zinc-copper couple with diiodomethane. wikipedia.orgmasterorganicchemistry.com A modification by Furukawa involves using diethylzinc, which is often more reactive and reproducible, especially for the cyclopropanation of carbohydrates and cationically polymerizable olefins like vinyl ethers. wikipedia.org

Other metals have also been explored. For instance, a cobalt-catalyzed Simmons-Smith-type reaction can discriminate between alkenes based on their substitution patterns. researchgate.net Samarium diiodide (SmI₂) has been used for the preparation of cyclopropanes from 1,3-dihalopropanes. researchgate.net Palladium catalysts are used in the cross-coupling of aryl halides with cyclopropylmagnesium bromide, with zinc bromide sometimes used as an additive. organic-chemistry.org

Role of Solvent Systems and Additives in Reaction Efficiency

Electrochemical Approaches to Haloethyl Ketones

Electrochemical methods offer an alternative pathway for the synthesis of precursors to this compound, such as 2-iodoethyl ketones.

A straightforward electrochemical protocol has been developed for the preparation of 2-iodoethyl ketones from cyclopropanols. organic-chemistry.orgthieme-connect.comthieme-connect.com This method utilizes magnesium halides as the halogen source and proceeds with high regioselectivity. organic-chemistry.orgthieme-connect.comthieme-connect.com A key advantage of this electrochemical approach is that it occurs without epimerization of the α-stereocenter in the resulting ketone. organic-chemistry.orgthieme-connect.comthieme-connect.com

The reaction is carried out in an undivided cell with graphite (B72142) electrodes at a constant current. thieme-connect.comacs.org The solvent system is typically a mixture of acetonitrile (B52724) and water. thieme-connect.comthieme-connect.com The process involves the anodic oxidation of the halide to generate an electrophilic halogen species, which then reacts with the cyclopropanol (B106826) to induce ring-opening and form the 2-haloethyl ketone. thieme-connect.com This method has been shown to be effective for both 1-substituted and 1,2-disubstituted cyclopropanols. thieme-connect.com

Regioselectivity and Stereochemical Control in Electrochemical Ring Opening

Electrochemical methods provide a pathway for the ring-opening of cyclopropanes, a process driven by the release of ring strain. The regioselectivity and stereochemistry of these reactions are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.

For donor-acceptor cyclopropanes, which are substituted with both an electron-donating group (D) and an electron-accepting group (A), ring-opening can be initiated through electrochemical means. chemrxiv.org The inherent electronic bias in these molecules often directs the regioselectivity of the cleavage. The process typically involves either the oxidation of the donor group or the reduction of the acceptor group to form a radical ion intermediate. chemrxiv.org This intermediate undergoes C-C bond homolysis, leading to a ring-opened species. chemrxiv.org

In the case of aryl-substituted cyclopropanes, anodic oxidation generates a radical cation where the Cα–Cβ bond (the bond between the carbon attached to the aryl group and an adjacent ring carbon) is significantly weakened. nih.gov This facilitates a selective C-C bond cleavage. The regioselectivity can be tuned by the addition of Lewis acids in some reductive ring-opening processes. beilstein-journals.org

Stereochemical control is also a critical aspect. For instance, the ring-opening 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane was shown to proceed with almost complete stereospecificity, yielding a product with high enantiomeric excess. acs.org Similarly, reductive ring-opening of cyclopropanated amino acids can proceed with high stereoselectivity at the removed β-stereocenter. beilstein-journals.org

Table 1: Regioselectivity in Ring-Opening of Substituted Cyclopropanols

| Cyclopropane Substituent | Favored Cleavage Site | Reaction Type |

|---|---|---|

| 1,2-Dialkyl | C1–C3 | Catalytic Isomerization, Electrophilic Attack |

Data sourced from a review on cyclopropanol intermediates. rsc.org

Mechanistic Pathways of Electrochemical Halogenation and Ring Opening

The electrochemical functionalization of cyclopropanes often proceeds through radical ion intermediates. For arylcyclopropanes, the proposed mechanism for 1,3-difunctionalization begins with the anodic oxidation of the molecule to form a radical cation. nih.gov This oxidation event weakens a specific C-C bond by more than 30 kcal/mol, priming it for cleavage. nih.gov

The subsequent step can involve a three-electron SN2-type reaction where a nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the formation of a benzyl (B1604629) radical and ring opening. nih.gov This radical can be further oxidized to a benzyl carbonium ion, which is then trapped by a second nucleophile to yield the 1,3-difunctionalized product. nih.gov This catalyst-free and external-oxidant-free process highlights the efficiency of electrochemical synthesis. nih.gov

In other systems, such as the electrochemical synthesis of cyclopropanes via an iodine-mediated ring closure, the mechanism involves the anodic oxidation of iodide to generate electrophilic iodine species in catalytic amounts. rsc.org This avoids the need for stoichiometric halogenating reagents. rsc.org Mechanistic studies combining cyclic voltammetry and control experiments suggest a predominantly polar pathway in these cases. rsc.org

Cyclopropanation Reactions Utilizing Iodomethyl Zinc Iodide

Simmons-Smith Reaction and Stereospecificity with Alkenes

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, converting alkenes into cyclopropanes with high efficiency. researchgate.net The reaction is renowned for its stereospecificity; the configuration of the substituents on the alkene double bond is preserved in the resulting cyclopropane ring. wikipedia.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane. chemistrylearner.com This stereospecificity arises from a concerted mechanism where the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously, precluding bond rotation in the intermediate stage. wikipedia.org The reaction is generally subject to steric effects, with cyclopropanation typically occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the zinc reagent to deliver the methylene group cis to the hydroxyl substituent due to coordination. wikipedia.orgorganic-chemistry.org

Generation of Iodomethyl Zinc Iodide and its Reactivity

The active reagent in the Simmons-Smith reaction is iodomethylzinc iodide (ICH₂ZnI). wikipedia.org This organozinc carbenoid—a metal-complexed reagent with carbene-like reactivity—is typically prepared in situ from the reaction of diiodomethane with a zinc-copper couple. libretexts.orgopenstax.org The zinc-copper couple can be made by treating zinc powder with a copper sulfate (B86663) solution. thermofisher.com Alternative methods for generating the reagent include the reaction of diazomethane (B1218177) with zinc iodide or the reaction of methylene iodide with diethylzinc. wikipedia.org Spectroscopic evidence suggests that iodomethylzinc iodide exists in a Schlenk equilibrium with bis(iodomethyl)zinc (B12336892) and zinc iodide, although the equilibrium heavily favors the former. ucl.ac.uk The reactivity of the Simmons-Smith reagent is influenced by the electronic nature of the alkene; electron-rich olefins, such as enol ethers, tend to react more rapidly and give higher yields. wikipedia.orgmasterorganicchemistry.com

Table 2: Common Methods for Generating Iodomethyl Zinc Iodide and Related Reagents

| Precursors | Reagent Generated | Common Name/Modification |

|---|---|---|

| Diiodomethane (CH₂I₂) + Zinc-Copper Couple (Zn-Cu) | Iodomethylzinc Iodide (ICH₂ZnI) | Simmons-Smith Reaction |

| Diiodomethane (CH₂I₂) + Diethylzinc (Et₂Zn) | (Iodomethyl)diethylzinc complex | Furukawa Modification |

Data compiled from various sources on organozinc carbenoids. wikipedia.orgthermofisher.commdpi.com

Variations and Enhancements of Simmons-Smith Type Reactions

Several modifications to the original Simmons-Smith protocol have been developed to improve yields, expand the substrate scope, and enhance selectivity. The most notable is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and better results with unfunctionalized alkenes. wikipedia.orgthermofisher.commdpi.com

Other variations focus on tuning the electronic and steric properties of the zinc carbenoid by replacing the iodide ligand on the zinc with other groups. organic-chemistry.orgorganic-chemistry.org For example, reagents like CF₃CO₂ZnCH₂I and (PhO)₂P(O)OZnCH₂I have been developed. organic-chemistry.org These modified reagents can be highly effective for the cyclopropanation of simple alkenes without requiring a directing hydroxyl group. organic-chemistry.org The choice of solvent also plays a crucial role, as the rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases, due to the electrophilic nature of the zinc carbenoid. mdpi.com The use of a zinc-silver couple has also been reported to give better yields and shorter reaction times than the traditional zinc-copper couple. thermofisher.com

Other Synthetic Routes to Cyclopropane Derivatives from Iodoethyl Precursors

Beyond the Simmons-Smith reaction, other synthetic strategies can be employed to form cyclopropane rings from precursors that could be related to iodoethyl structures. One fundamental approach is the intramolecular cyclization of 1,3-dihalides. wikipedia.org The first synthesis of cyclopropane itself, by August Freund in 1881, utilized the Wurtz coupling of 1,3-dibromopropane (B121459) with sodium. wikipedia.org This concept can be extended to more complex substrates. A primary haloalkane containing an electron-withdrawing group at the appropriate position can be treated with a strong base to generate a carbanion, which then undergoes an intramolecular SN2 reaction (a 3-exo-trig cyclization) to displace the halide and form the cyclopropane ring. wikipedia.org

Another method involves the Kulinkovich reaction, which produces cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.org While not directly starting from an iodoethyl group, this reaction provides access to cyclopropane derivatives (cyclopropanols) that can be further functionalized. Additionally, certain diazo compounds, such as iodoethyl diazoacetate, can be decomposed in the presence of an alkene and a catalyst to generate a carbene that adds to the double bond, forming a functionalized cyclopropane. researchgate.net

Intramolecular SN2 Reactions for Cyclopropanol Formation

The formation of cyclopropanols can be achieved through intramolecular SN2 reactions, a process where a nucleophile and a leaving group within the same molecule react to form a cyclic product. youtube.com In this context, a common precursor is a γ-halo ketone or a related γ-halo alcohol derivative. nih.gov The fundamental mechanism involves the generation of an alkoxide from a hydroxyl group, which then acts as an intramolecular nucleophile.

The process typically starts with the deprotonation of a hydroxyl group on a three-carbon chain that also contains a halogen atom at the γ-position. This creates a potent nucleophilic alkoxide. This nucleophile then attacks the carbon atom bearing the halogen (the electrophilic center), displacing the halide ion in a classic SN2 fashion. masterorganicchemistry.comvanderbilt.edu This backside attack results in the closure of the three-membered ring and the formation of the cyclopropanol product. youtube.com The stereochemistry of the reaction is inverted at the carbon center bearing the leaving group, a hallmark of the SN2 mechanism. masterorganicchemistry.com

The efficiency of this ring-closing reaction is governed by several factors, including the length of the carbon chain separating the nucleophile and the leaving group. Three-membered ring formation via this pathway is kinetically feasible. The reverse reaction, the cleavage of cyclopropanols to form γ-halo ketones, can also occur, particularly under acidic or oxidative conditions, highlighting the chemical relationship between these structures. nih.govthieme-connect.com For instance, 1-substituted cyclopropanols can be converted to γ-iodo or γ-bromo ketones through oxidative addition with halide sources. nih.gov

Reactions of Fischer Carbene Complexes with Alkenes to Yield Cyclopropyl Ethers

Fischer carbene complexes are a class of organometallic compounds with a formal metal-to-carbon double bond, which are highly effective reagents for cyclopropanation reactions. numberanalytics.comuwindsor.ca These complexes, typically involving metals from Group 6 like chromium (Cr), molybdenum (Mo), or tungsten (W), are electrophilic at the carbene carbon. wordpress.com Their reaction with alkenes, particularly electron-deficient ones, provides a direct route to cyclopropane derivatives. uwindsor.ca When the Fischer carbene is heteroatom-stabilized with an alkoxy group, the resulting product is a cyclopropyl ether.

The mechanism is generally understood to involve the transfer of the carbene ligand from the metal complex to the alkene. numberanalytics.com The reaction with electron-poor olefins is a thermal process. uwindsor.ca While the diastereoselectivity can be low in some cases, leading to mixtures of cis and trans isomers, improved selectivity can be achieved when conjugated systems are present in either the carbene or the alkene. uwindsor.ca The use of chiral Fischer carbene complexes has been explored to induce asymmetry in the cyclopropanation, although the level of enantioselectivity can be modest. researchgate.netarkat-usa.org

Research has demonstrated the utility of this method with various alkenes and carbene complexes. The choice of solvent can significantly impact reaction outcomes, with polar solvents like acetonitrile often favoring high conversion and diastereoselectivity. arkat-usa.org

Table 1: Cyclopropanation of Alkenes with Molybdenum Carbene Complex mer-1 arkat-usa.org

| Alkene | Solvent | Temp (°C) | Time (h) | Yield (%)a | trans:cis Ratiob |

|---|---|---|---|---|---|

| Acrylonitrile | Acetonitrile | 40 | 16 | 95 | 4.0:1 |

| Acrylonitrile | Acetonitrile | 60 | 3 | 95 | 3.5:1 |

| Acrylonitrile | Methanol | 60 | 16 | 70 | 2.0:1 |

| Methyl Acrylate | Acetonitrile | 60 | 3 | 95 | 4.7:1 |

| 1-Hexene | Acetonitrile | 60 | 16 | 80 | 1.5:1 |

a) Yields for isolated cyclopropane mixtures. b) Ratio determined by 1H NMR integration of methoxy (B1213986) signals.

Cyclization of α-Halocarbonyl Compounds to Alkenes

The reaction between α-halocarbonyl compounds and alkenes is a powerful method for synthesizing cyclopropanes, particularly donor-acceptor cyclopropanes. researchgate.netresearchgate.net This transformation is often categorized as a Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org The process is advantageous as it utilizes stable and readily available α-halocarbonyl compounds in place of more hazardous reagents like diazo compounds. rsc.org

The general mechanism involves two key steps. First, a base is used to deprotonate the α-carbon of the halocarbonyl compound, generating an enolate. This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. researchgate.net This addition creates an intermediate which possesses both a carbanion (or enolate) and a halogen atom. The second step is a subsequent intramolecular SN2 reaction. The carbanionic center attacks the carbon atom bonded to the halogen, displacing the halide and closing the three-membered ring. nih.gov

This methodology is particularly effective for creating cyclopropanes with both an electron-donating group (from the nucleophile part) and an electron-withdrawing group (from the Michael acceptor part), which are valuable synthetic intermediates. researchgate.netrsc.org The reaction can be catalyzed by organocatalysts, such as prolinol derivatives, to achieve high yields and excellent enantioselectivity. rsc.org

Table 2: Research Findings on Cyclopropanation via α-Halocarbonyls

| Reactants | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|

| α,β-Unsaturated aldehydes and bromomalonates | Prolinol derivatives | Yields chiral cyclopropanes with high diastereoselectivity (>25:1) and enantioselectivity (99% ee). | rsc.orgrsc.org |

| α-Bromocarbonyl compounds and styrenes | Copper(I) salt | Proceeds via an atom transfer radical addition (ATRA) followed by ring closure, extending the reaction to less electron-deficient alkenes. | rsc.org |

Applications of 2 Iodoethyl Cyclopropane and Its Derivatives in Advanced Organic Synthesis

Synthesis of Spirocyclopropanes and Fused Ring Systems

The unique reactivity of cyclopropane (B1198618) derivatives is harnessed for the synthesis of intricate molecular structures such as spirocyclopropanes and fused ring systems. Spirocyclopropanes, which contain a cyclopropane ring linked to another ring system through a single shared carbon atom, are valuable motifs in synthetic chemistry.

A common strategy for synthesizing spirocyclopropanes involves the use of haloethyl precursors that act as cyclopropanating agents. For instance, (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, a bromo-analogue of an iodoethylcyclopropane precursor, reacts with 1,3-dicarbonyl compounds like cycloalkane-1,3-diones to produce spirocyclopropanes in high yields under mild conditions. jst.go.jpjst.go.jp This method is applicable to a range of substrates, including six- and seven-membered ring diones, as well as acyclic 1,3-diones. jst.go.jpresearchgate.net The reaction proceeds via a double alkylation mechanism where the haloethyl group effectively bridges the two alpha-carbons of the dione. jst.go.jp

These spirocyclopropanes are not merely synthetic curiosities; they are versatile intermediates for creating fused ring systems. Through ring-opening cyclization reactions, these spiro compounds can be transformed into bicyclic heterocyclic structures. researchgate.net For example, treating cyclohexane-1,3-dione-2-spirocyclopropane with a catalytic amount of an iodide salt can regioselectively produce tetrahydrobenzofuran-4-ones. researchgate.net Similarly, reaction with amines leads to the formation of tetrahydroindol-4(5H)-ones, which are precursors to highly substituted indoles. researchgate.net

Furthermore, cyclopropane-fused N-heterocycles, a significant class of fused ring systems, can be synthesized using modular approaches. One such strategy involves the reaction of unsaturated amines with α-diazo acylating agents, which proceeds through acylation, a (3+2) cycloaddition, and fragmentation to yield a variety of complex scaffolds, including fused, bridged, and spiro lactams. nih.gov Another general method for creating cyclopropane-fused heterocycles like 3-azabicyclo[3.1.0]hexanes utilizes a bromoethylsulfonium salt that reacts with allylic amines. thieme-connect.com

Table 1: Synthesis of Spirocyclopropanes from 1,3-Diones using a Haloethyl Precursor

| Starting 1,3-Dione | Haloethyl Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cyclohexane-1,3-dione-2-spirocyclopropane | High | jst.go.jp |

| 1,3-Cyclopentanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cyclopentane-1,3-dione-2-spirocyclopropane | High | jst.go.jp |

| 1,3-Cycloheptanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cycloheptane-1,3-dione-2-spirocyclopropane | High | jst.go.jp |

| 1,3-Indanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | 1,3-Indanedione-2-spirocyclopropane | High | jst.go.jp |

Construction of Complex Heterocyclic Compounds

The (2-iodoethyl)cyclopropane scaffold is instrumental in building a diverse array of complex heterocyclic compounds. The reactivity of the iodoethyl group as a good leaving group allows for its displacement by various nucleophiles, facilitating the introduction of new functional groups and the formation of heterocyclic rings. smolecule.com

One powerful strategy involves the in-situ generation of vinylsulfonium salts from precursors like bromoethylsulfonium salt. acs.org These reactive intermediates can then undergo annulation reactions with bifunctional nucleophiles such as amino alcohols, amino thiols, and diamines. This approach provides a straightforward synthesis of important six- and seven-membered 1,4-heterocyclic compounds, including morpholines, thiomorpholines, piperazines, and benzodiazepines. acs.org The reaction is notable for its operational simplicity and its tolerance for a wide range of substituents on the nitrogen atom of the nucleophile. acs.org

Ring-opening cyclizations of spirocyclopropanes, which can be derived from haloethyl precursors, also provide access to complex heterocycles. researchgate.net For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines is a key step in forming the indole (B1671886) skeleton, a privileged structure in medicinal chemistry. researchgate.net This transformation yields tetrahydroindol-4-ones, which can be further elaborated into substituted indoles. researchgate.net Similarly, using different nucleophiles can lead to other heterocyclic cores like tetrahydrobenzofurans. researchgate.net

The construction of cyclopropane-fused heterocycles represents another significant application. nih.govthieme-connect.com A general strategy for synthesizing 3-azabicyclo[3.1.0]hexane systems, which are conformationally constrained scaffolds found in various natural products and pharmaceuticals, involves the reaction of allylic amines with a bromoethylsulfonium salt. thieme-connect.com This method provides access to a diverse range of substituted and functionalized bicyclic products with high diastereoselectivity. thieme-connect.com

Role in the Synthesis of Natural Products and Biologically Active Molecules

Derivatives of this compound serve as key intermediates in the total synthesis of natural products and other biologically active molecules. The rigid cyclopropane unit is a structural feature in numerous natural compounds, including terpenes and fatty acid metabolites, and its incorporation can impart specific conformational constraints that are beneficial for biological activity. marquette.edu

A notable application is in the synthesis of pyrethroid-containing compounds. For example, 2-iodoethyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate was used as an intermediate in the synthesis of novel xanthine (B1682287) derivatives that were evaluated for their biological activities. acs.org This highlights the role of iodoethyl cyclopropane derivatives in generating new agrochemical candidates. acs.org

In the realm of pharmaceuticals, these building blocks are crucial for creating complex chiral molecules. An asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, a non-proteinogenic α-amino acid, was achieved using stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide as a key reagent. jagiellonskiecentruminnowacji.pl This synthesis relies on the alkylation of a chiral glycine (B1666218) equivalent, demonstrating the utility of iodoethyl derivatives in accessing pharmacologically relevant unnatural amino acids. jagiellonskiecentruminnowacji.pl

Furthermore, synthetic methods that build cyclopropane-fused heterocycles have been applied to the concise synthesis of therapeutic agents. For example, a modular synthesis of cyclopropane-fused lactams proved effective for the rapid construction of milnacipran (B1663801) and amitifadine. nih.gov The 3-azabicyclo[3.1.0]hexane core, which can be synthesized from haloethyl precursors, is a key structural component of the natural product duocarmycin A and the pharmaceutical trovafloxacin. thieme-connect.com

Table 2: Examples of Biologically Active Molecules Synthesized Using Haloethyl Cyclopropane Derivatives

| Target Molecule/Class | Key Intermediate/Precursor | Synthetic Utility | Reference |

|---|---|---|---|

| Xanthine Derivatives | 2-Iodoethyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate | Synthesis of potential new agrochemicals | acs.org |

| 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid | 4-(2-Iodoethyl)-1,3,2-dioxathiolan-2-oxide | Access to unnatural α-amino acids | jagiellonskiecentruminnowacji.pl |

| Milnacipran, Amitifadine | Cyclopropane-fused lactams from haloethyl precursors | Concise synthesis of therapeutic agents | nih.gov |

| Duocarmycin A, Trovafloxacin | 3-Azabicyclo[3.1.0]hexane core | Core structure of natural products and pharmaceuticals | thieme-connect.com |

Cross-Coupling Reactions of Haloethyl Ketones Derived from Cyclopropanols

A significant synthetic transformation involving cyclopropane derivatives is the ring-opening of cyclopropanols to generate functionalized ketones, which can then participate in cross-coupling reactions. An electrochemical protocol has been developed for the regioselective synthesis of 2-bromoethyl and 2-iodoethyl ketones from the corresponding cyclopropanols and magnesium halides. thieme-connect.comthieme-connect.com This method is notable for proceeding without epimerization of the α-stereocenter in the resulting haloethyl ketones. thieme-connect.com

The synthetic utility of these β-haloethyl ketones is demonstrated by their successful participation in various cross-coupling reactions. The synthesized 2-bromoethyl ketones have been shown to undergo smooth copper- and nickel-catalyzed alkylation, alkenylation, and arylation reactions. thieme-connect.com This two-step sequence—ring opening followed by cross-coupling—provides a powerful method for constructing more complex molecular frameworks from simple cyclopropanol (B106826) precursors.

Related transformations also highlight the versatility of cyclopropanols in coupling reactions. For example, palladium-catalyzed cross-coupling of ketone homoenolates, derived from the ring-opening of cyclopropanols, with aryl bromides has been achieved. rsc.orgresearchgate.net This reaction is high-yielding and has a broad substrate scope, proceeding via a palladium homoenolate that notably avoids β-hydride elimination. rsc.org This provides an alternative pathway to β-arylated ketones. researchgate.net These methods collectively illustrate how the strained cyclopropane ring of a cyclopropanol can be strategically opened to generate a reactive intermediate poised for carbon-carbon bond formation via transition-metal catalysis.

Asymmetric Synthesis and Enantioselective Transformations

This compound and its derivatives are valuable reagents in the field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantioselectivity. The development of methods for the enantioselective synthesis of cyclopropanes is crucial, as these chiral motifs are present in many biologically active compounds. rsc.org

One of the most direct applications is in asymmetric alkylation reactions. The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid prominently features the use of enantiomerically pure 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide derivatives. jagiellonskiecentruminnowacji.pl In this key step, the chiral iodoethyl reagent is used to alkylate a chiral glycine equivalent, thereby controlling the stereochemistry of the final product. jagiellonskiecentruminnowacji.pl

Catalytic asymmetric cyclopropanation represents another major area. Chiral dirhodium tetracarboxylate catalysts have been successfully employed for the highly diastereoselective and enantioselective cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates. rsc.org This method allows for the synthesis of pharmaceutically relevant 1-aryl-2-heteroarylcyclopropane-1-carboxylates with excellent enantiomeric excess (up to >99% ee). rsc.org The choice of the chiral ligand on the rhodium catalyst is critical for achieving high selectivity. rsc.org

Furthermore, enantioselective cross-coupling reactions provide a route to chiral molecules from precursors derived from cyclopropanols. While the electrochemical synthesis of β-haloethyl ketones from cyclopropanols is itself diastereoselective, subsequent enantioselective cross-coupling of these products offers another layer of stereochemical control. thieme-connect.com The development of nickel-catalyzed enantioselective couplings of secondary alkyl electrophiles, such as α-bromo amides, with organozinc reagents demonstrates the feasibility of controlling the stereocenter adjacent to the newly formed carbon-carbon bond. acs.org Such dynamic kinetic asymmetric transformations (DYKAT) rely on a chiral catalyst to control the stereochemical outcome of the reaction. acs.org

Analytical Methodologies for Characterization and Mechanistic Elucidation

Chromatographic Techniques

Chromatography is an essential tool for the separation and analysis of (2-Iodoethyl)cyclopropane from reaction mixtures and for the identification of related volatile derivatives or isomers. mdpi.com These methods exploit differences in the physical and chemical properties of compounds to achieve separation between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a critical technique for monitoring the progress of chemical syntheses in real-time. waters.com In the synthesis of this compound, for instance, via the cyclopropanation of 2-iodoethyl-substituted olefins, HPLC can track the consumption of reactants and the formation of the desired product. thieme-connect.comorganic-chemistry.org By taking aliquots from the reaction vessel at specific time intervals, quenching the reaction, and injecting the sample into an HPLC system, chemists can generate data on reaction kinetics, yield, and the formation of by-products. waters.comfrontiersin.org A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with detection often performed using a photodiode array (PDA) or a mass spectrometer (MS). nih.gov

Table 1: Representative HPLC Parameters for Reaction Monitoring

| Parameter | Value/Description |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm / Mass Spectrometer |

| Analyte Elution | Reactants (more polar) elute earlier; Product (less polar) elutes later |

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives. researchgate.net The compound's molecular weight of 196.03 g/mol and its structure suggest sufficient volatility for GC analysis without the need for chemical derivatization, a process often required for more polar molecules like amino acids or fatty acids. nih.govsigmaaldrich.cnaocs.org In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

Table 2: Typical GC-MS Conditions for Volatile Cyclopropane (B1198618) Analysis

| Parameter | Value/Description |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Application | Purity assessment, identification of volatile impurities |

The analysis of isomers, which have the same molecular formula but different structural arrangements, requires advanced chromatographic techniques that offer high resolving power. rotachrom.com While this compound itself is achiral, its synthesis or subsequent reactions can produce structural isomers or stereoisomers (enantiomers and diastereomers) if other chiral centers are present in the molecule. vurup.sk Techniques such as chiral GC or chiral HPLC, which use a chiral stationary phase (CSP), are employed to separate enantiomers. researchgate.net For complex mixtures containing multiple isomers, two-dimensional chromatography (2D-LC or 2D-GC) provides enhanced separation by subjecting fractions from a primary column to a second column with a different selectivity. mdpi.comnih.gov This approach maximizes the separation efficiency, allowing for the isolation and quantification of individual isomers from a complex matrix. nih.gov

Gas Chromatography (GC) for Volatile Cyclopropane Derivatives

Spectroscopic Techniques

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental data on molecular structure, mass, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. ox.ac.uk For this compound, both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The protons on the cyclopropane ring exhibit characteristic upfield chemical shifts, typically between 0 and 1 ppm, due to the ring's magnetic anisotropy. caltech.eduresearchgate.net The protons of the ethyl group (—CH₂—CH₂I) will appear as distinct multiplets, with their chemical shifts and coupling constants (J-values) confirming their connectivity. The purity of a sample can be readily assessed by the absence of signals corresponding to starting materials, solvents, or by-products.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H (ring) | ¹H | ~0.1 - 0.8 | Multiplets | Complex splitting due to geminal and vicinal coupling. caltech.edu |

| H (α-CH₂) | ¹H | ~1.8 | Multiplet | Adjacent to the cyclopropyl (B3062369) group. |

| H (β-CH₂I) | ¹H | ~3.2 | Multiplet | Deshielded by the adjacent iodine atom. |

| C (ring) | ¹³C | ~3 - 15 | - | Characteristic upfield shift for cyclopropyl carbons. |

| C (α-CH₂) | ¹³C | ~38 | - | Carbon adjacent to the ring. |

| C (β-CH₂I) | ¹³C | ~5 | - | Carbon bonded to iodine, showing a significant upfield shift due to the heavy atom effect. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₅H₉I), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 196, confirming its molecular formula. nih.gov Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways include the loss of the iodine atom and cleavage of the side chain, providing a molecular fingerprint that aids in identification. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 196 | Molecular Ion | [C₅H₉I]⁺ | The parent ion. nih.gov |

| 127 | Iodine Ion | [I]⁺ | Indicates the presence of iodine. |

| 69 | Cyclopropylethyl Cation | [C₅H₉]⁺ | Result of losing the iodine radical ([M-127]). |

| 41 | Allyl Cation | [C₃H₅]⁺ | A common fragment resulting from ring opening and rearrangement. msu.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By irradiating a sample with infrared light, specific covalent bonds absorb energy at characteristic frequencies, causing them to vibrate. savemyexams.com These absorptions are recorded as a spectrum, which provides a unique "fingerprint" for the compound. docbrown.info For this compound, the IR spectrum is characterized by vibrations of the cyclopropyl ring, the ethyl chain, and the carbon-iodine bond.

The key diagnostic regions in the IR spectrum of this compound include:

C-H Stretching Vibrations: The cyclopropane ring exhibits characteristic C-H stretching absorptions at wavenumbers higher than those for typical alkanes, generally appearing near 3080-3040 cm⁻¹. docbrown.info The C-H stretches of the methylene (B1212753) groups (-CH₂-) in the ethyl chain and the cyclopropane ring are expected in the 3000–2850 cm⁻¹ region. libretexts.org

CH₂ Deformation Vibrations: The methylene groups of the cyclopropyl ring show deformation (scissoring) vibrations between 1480 and 1440 cm⁻¹. docbrown.info Additional bending vibrations from the ethyl group would also appear in this region. libretexts.org

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibration absorption bands, with a notable peak typically found between 1020 and 1000 cm⁻¹. docbrown.infoacs.org

Carbon-Iodine (C-I) Stretch: The C-I bond is a key functional group in this molecule. Its stretching vibration gives rise to a strong absorption in the low-frequency "fingerprint region" of the spectrum, typically between 620 and 490 cm⁻¹. savemyexams.comspectroscopyonline.com The high intensity of this peak is due to the large change in dipole moment during the vibration of the polar C-I bond. spectroscopyonline.com

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. savemyexams.comdocbrown.info Comparing the spectrum of this compound to a reference database allows for definitive identification. savemyexams.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Cyclopropyl C-H | ~3080 - 3040 | Medium |

| C-H Stretch | Alkyl C-H | ~2975 - 2845 | Medium-Strong |

| -CH₂- Deformation (Scissoring) | Cyclopropyl & Ethyl | ~1480 - 1440 | Medium |

| -CH₂X Wag | -CH₂-I | ~1300 - 1150 | Medium |

| Cyclopropane Ring Deformation | Cyclopropyl Ring | ~1020 - 1000 | Medium-Strong |

| C-I Stretch | Iodoalkane | ~620 - 490 | Strong |

Other Relevant Analytical Approaches

Beyond IR spectroscopy, other analytical methods provide deeper insights into the three-dimensional structure and reactive nature of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

While this compound is itself an achiral molecule, X-ray crystallography is an indispensable tool for determining the absolute stereochemistry of chiral cyclopropane derivatives. researchgate.netiupac.org For complex molecules containing a cyclopropane ring with multiple stereogenic centers, obtaining a crystal structure is often the only way to unambiguously assign the absolute configuration. researchgate.net The presence of a heavy atom like iodine in a molecule is particularly advantageous for this purpose. The iodine atom causes significant anomalous scattering of X-rays, which can be used to solve the "phase problem" in crystallography and determine the absolute configuration of a chiral compound. rsc.org

Studies on various cyclopropane derivatives have used this technique to elucidate their molecular geometries. iucr.orgmdpi.com These analyses confirm the impact of different substituents on the bond lengths and angles within the strained cyclopropane ring. For instance, research shows that σ-acceptor substituents like halogens can cause a lengthening of the distal C-C bond (opposite the substituent) and a shortening of the two vicinal bonds. researchgate.net Although a crystal structure for this compound is not reported in the literature, likely due to its being a liquid at room temperature, the principles of X-ray crystallography remain critical for structural elucidation in the broader family of cyclopropane-containing compounds. researchgate.net

In Situ Spectroscopic Methods for Reaction Mechanism Studies

For reactions involving this compound, such as nucleophilic substitutions or ring-opening reactions, in situ methods could provide crucial mechanistic insights. uq.edu.auacs.org For example, by monitoring a reaction mixture with in situ IR spectroscopy, chemists can track the disappearance of the characteristic C-I stretching band of the starting material and the appearance of new bands corresponding to the product. rsc.org This allows for the study of reaction kinetics and the detection of transient intermediates that may not be observable by conventional analysis of the final product mixture.

Mechanistic studies on the ring-opening of other substituted cyclopropanes have successfully used a combination of experimental and computational methods to map out the reaction pathway. uq.edu.auresearchgate.net These studies investigate how factors like the base, solvent, and substituents influence the reaction's outcome. For instance, in the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, mechanistic studies helped elucidate a pathway involving the formation of a cyclopropene (B1174273) intermediate. uq.edu.au Similarly, in situ spectroscopic studies of catalytic reactions, such as the Appel reaction, have been used to identify the active species and understand the catalytic cycle. researchgate.net Applying these approaches to this compound would enable a detailed understanding of its reactivity and facilitate the development of new synthetic methodologies. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms and energetics of reactions involving cyclopropane (B1198618) derivatives. These calculations can map out detailed potential energy surfaces, identifying transition states and intermediates, and thereby providing a quantitative understanding of reaction barriers and thermodynamics.

For instance, DFT studies on the ring-opening reactions of donor-acceptor (D-A) cyclopropanes have shown that the process is often stepwise. nih.gov A nucleophile, such as the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), initiates the reaction by attacking one of the cyclopropane carbons, leading to a zwitterionic intermediate. nih.gov The subsequent ring-closure of this intermediate yields the final product. nih.gov DFT calculations have been instrumental in determining the activation free energies for these steps and explaining the observed regioselectivity. nih.gov In the case of (2-Iodoethyl)cyclopropane, DFT could be employed to model its reaction with various nucleophiles, predicting the most likely pathways and the energy barriers associated with the cleavage of the C-C bonds in the cyclopropane ring or the C-I bond.

DFT has also been applied to understand the mechanism of cyclopropanation reactions catalyzed by Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov These studies have evaluated different possible pathways, such as those involving N-bound, C-bound, or O-bound activation of a diazo compound, to identify the most plausible reaction mechanism by comparing the calculated energy barriers. nih.gov The findings from such studies indicate that the removal of a dinitrogen molecule is often the rate-limiting step. nih.gov Furthermore, DFT calculations have been used to study the annulation reactions between donor-acceptor cyclopropanes and other molecules, revealing a multi-step mechanism that includes nucleophilic attack, cleavage of an unstable bond, and subsequent cyclization. rsc.org

A detailed DFT study on the Simmons-Smith cyclopropanation reaction revealed that in the absence of a chiral ligand, the iodomethylzinc allyloxide intermediate tends to form aggregates like dimers or tetramers, which can lead to a racemic product. nih.gov However, the introduction of a chiral ligand leads to the formation of a more stable monomeric chiral complex, which then proceeds through an energetically favorable pathway to produce an enantiomerically enriched cyclopropane. nih.gov

Below is a table summarizing representative activation free energies (ΔG‡) for different steps in DABCO-catalyzed ring-opening reactions of a model donor-acceptor cyclopropane, as determined by DFT calculations. nih.gov

| Reaction Step | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack | C2-approach | 33.9 |

| Ring Closure | 5-exo-tet | Not specified |

| Overall Barrier (Cβ approach) | S_N2' | 26.2 |

This interactive table provides a simplified representation of data from DFT studies on related systems to illustrate the type of energetic information that can be obtained.

Molecular Dynamics (MD) Simulations of Cyclopropane Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and the influence of the environment on reactivity. nih.gov Reactive MD simulations, using force fields like ReaxFF, can even model bond-breaking and bond-forming processes, making them suitable for studying complex reaction dynamics. surrey.ac.ukgrafiati.com

For example, MD simulations have been used to support experimental findings in artificial enzyme systems designed for cyclopropanation reactions. nih.gov In one study, an artificial heme enzyme showed good catalytic activity despite its crystal structure suggesting the active site was inaccessible. nih.gov MD simulations revealed that the protein structure is dynamic, with transient openings that allow substrates to access the active site and form the pre-catalytic complex. nih.gov

Classical trajectory studies using direct dynamics on a potential energy surface have been employed to investigate the thermal stereomutations of cyclopropane itself. acs.org These simulations, which follow the paths of individual molecules, can provide detailed information about reaction dynamics that may not be apparent from statistical theories alone. acs.org

Modeling of Stereoselectivity and Regioselectivity in Cyclopropanation Reactions

Computational modeling is crucial for understanding and predicting the stereochemical and regiochemical outcomes of reactions. For cyclopropanation reactions, these models can explain why a particular stereoisomer (e.g., cis or trans) or regioisomer is formed preferentially.

DFT calculations have been successfully used to rationalize the high diastereoselectivity observed in B(C₆F₅)₃-catalyzed cyclopropanation. nih.gov The origin of this selectivity was attributed to a combination of steric hindrance between the substituent on the styrene (B11656) and the bulky catalyst, as well as favorable π-π stacking interactions between the aromatic rings of the substrate and the catalyst in the transition state leading to the major product. nih.gov

In the context of the asymmetric Simmons-Smith reaction, DFT studies have identified three key factors that influence enantioselectivity:

Torsional strain along the forming C-C bond. nih.gov

1,3-allylic strain arising from the conformation of the carbon chain. nih.gov

Ring strain generated in the transition states. nih.gov

Furthermore, computational design has been used to engineer "generalist" cyclopropanases with tailored stereoselectivity. researchgate.net By creating biocatalysts with predictable trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R) selectivity, a full set of cyclopropane stereoisomers can be accessed from a wide range of substrates. researchgate.net Multivariate optimization and linear free-energy relationships have also been employed to develop stereodivergent cyclopropanation reactions, where minor adjustments to the catalyst can switch the reaction from producing the trans to the cis diastereomer. nih.gov

Elucidation of Noncovalent Interactions in Catalytic Systems

Noncovalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, play a critical role in catalysis, influencing both reactivity and selectivity. harvard.edunih.gov Computational methods are essential for identifying and quantifying these subtle yet decisive interactions.

In asymmetric catalysis, noncovalent interactions between a chiral catalyst and a substrate can stabilize the transition state leading to the desired enantiomer. harvard.edu DFT studies have shown that in certain organocatalytic reactions, a combination of π-stacking and CH/π interactions between the substrate and the catalyst's aryl groups can determine the stereochemical outcome. nih.gov Interestingly, these interactions can sometimes oppose each other, with the final stereoselectivity depending on which interaction is dominant. nih.gov

The immobilization of chiral catalysts on supports via noncovalent interactions is another area where computational studies are valuable. academie-sciences.fr These interactions, which can include electrostatic forces and π-interactions, can create robust and recoverable catalytic systems. academie-sciences.fr Computational analysis can help in understanding how these interactions influence the catalyst's activity and enantioselectivity. academie-sciences.fr

The table below illustrates the types of noncovalent interactions that can be crucial in catalytic systems involving aromatic moieties, which could be relevant for reactions of this compound with aromatic catalysts or substrates.

| Type of Interaction | Description | Role in Catalysis |

| π-π Stacking | Attraction between aromatic rings. | Can stabilize transition states and influence stereoselectivity. nih.gov |

| CH/π Interaction | Interaction of a C-H bond with a π system. | Can contribute to the stability of one transition state over another. nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Can direct substrate binding and enhance enantioselectivity. mdpi.com |

| Anion-π Interaction | Attraction between an anion and an electron-deficient aromatic ring. | Can play a role in enantio-differentiation in certain catalytic systems. mdpi.com |

This interactive table summarizes key noncovalent interactions and their general roles in catalysis.

Theoretical Prediction of Novel Cyclopropane Derivatives and Reactivity

Computational chemistry not only helps in understanding existing systems but also enables the prediction of the properties and reactivity of novel molecules. By performing in silico studies, chemists can design new cyclopropane derivatives with desired characteristics before attempting their synthesis in the laboratory.

For example, theoretical calculations have been used to explore the stabilizing effects of multiple cyclopropyl (B3062369) groups on carbocations. iupac.org DFT and Hartree-Fock computations have predicted that five cyclopropyl substituents can stabilize the antiaromatic cyclopentadienyl (B1206354) cation, making the singlet state more stable than the triplet state. iupac.org Such studies pave the way for the synthesis of new and unusual molecules with unique electronic properties.

Furthermore, computational methods can be used to design novel cyclopropane-containing compounds with potential biological activity. researchgate.net By modeling the interactions of these compounds with biological targets, such as enzymes or receptors, it is possible to predict their efficacy and guide the synthesis of new therapeutic agents. researchgate.net The inherent ring strain of cyclopropanes can be leveraged to design complex molecular architectures through selective ring-opening reactions, making them valuable building blocks in organic synthesis. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Cyclopropanation

The synthesis of optically active cyclopropane (B1198618) derivatives is of paramount importance, as these structures are key components in numerous pharmaceuticals and natural products. A major challenge remains the development of powerful and versatile catalysts for asymmetric cyclopropanation. Future research will likely focus on several promising classes of catalysts.

Transition-metal catalysis has been a cornerstone of cyclopropanation, with rhodium, copper, and ruthenium complexes showing significant success. A key trend is the design of new chiral ligands that can induce high levels of stereocontrol. For instance, Ru(II)-Pheox complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of a broad range of olefins, including challenging substrates like vinyl carbamates and allenes. These catalysts are attractive due to their stability, ease of synthesis from readily available materials, and the high yields and excellent stereoselectivity they provide.

Another innovative approach involves the use of biocatalysts and hybrid systems. DNA-based hybrid catalysts, which combine salmon testes DNA with a cationic iron(III) porphyrin complex, have shown remarkable rate acceleration and high reactivity in enantioselective cyclopropanation reactions under mild conditions. The DNA scaffold is believed to contribute to this enhanced reactivity by concentrating the reactants. The development of such bio-inspired systems represents a significant step towards expanding asymmetric catalysis into the realm of organometallic chemistry.

Organocatalysis also presents a fertile ground for innovation. Chiral organocatalysts, such as those derived from prolinol and cinchona alkaloids, are effective in mediating Michael-initiated ring closure (MIRC) reactions to produce chiral cyclopropanes with excellent enantioselectivity. Future work will likely explore novel organocatalysts, like chiral oxazaborolidinium ions, to broaden the scope of enantioselective MIRC cyclopropanation.

| Catalyst Type | Example | Key Features | Potential Application for (2-Iodoethyl)cyclopropane Synthesis |

| Transition Metal | Ru(II)-Pheox Complexes | High efficiency for diverse olefins, excellent stereocontrol, catalyst stability. | Enantioselective synthesis from a suitable alkene precursor. |

| Hybrid Catalyst | DNA-based Iron Porphyrin | Significant rate acceleration, operates under mild conditions. | Asymmetric synthesis using diazo-based methodologies. |

| Organocatalyst | Chiral Phosphines | Metal-free catalysis, good to excellent enantioselectivity in annulation reactions. | Asymmetric synthesis via ring-forming reactions. |

| Organocatalyst | Prolinol Derivatives | Effective for enantioselective MIRC reactions, high yields. | Stereocontrolled synthesis from α,β-unsaturated precursors. |

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of this compound and related compounds, future research will prioritize the development of more environmentally benign methodologies.

Key areas of focus include:

Alternative Reaction Media: Moving away from traditional volatile organic solvents is a primary goal. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research into developing cyclopropanation reactions that can proceed efficiently in aqueous media is a significant trend.

Alternative Energy Sources: The use of alternative energy inputs like electrochemistry, photochemistry, and mechanochemistry can lead to milder reaction conditions and reduced energy consumption. Photocatalysis, in particular, has emerged as a powerful tool for cyclopropane synthesis.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-Iodoethyl)cyclopropane, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclopropanation of alkenes using iodinated reagents, such as the addition of diiodomethane to alkenes under Simmons-Smith conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or ethers), and catalyst selection (e.g., zinc-copper couple). To optimize yields, systematically vary these parameters and monitor via TLC or GC-MS. Purity is confirmed by H NMR (characteristic cyclopropane ring protons at δ 0.5–1.5 ppm) and mass spectrometry (parent ion at m/z 196.02 for CHI) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar cyclopropane derivatives?

- Methodological Answer : Use a combination of H NMR, C NMR, and IR spectroscopy:

- H NMR: Cyclopropane protons appear as a multiplet (δ 0.8–1.2 ppm), while the iodoethyl group shows splitting patterns for CHI (δ 3.0–3.5 ppm).

- C NMR: The cyclopropane carbons resonate at δ 10–15 ppm, and the iodine-bearing carbon at δ 20–25 ppm.

- IR: C-I stretching appears as a weak band near 500–600 cm. Compare with reference spectra of iodocyclopropane derivatives .

Advanced Research Questions

Q. What computational strategies improve force field parameterization for modeling this compound’s conformational dynamics?

- Methodological Answer : Refine bonded parameters (bond lengths, angles, dihedrals) using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. For cyclopropane rings, adjust OPLSAA or CHARMM force fields by matching torsional profiles to DFT-calculated energy surfaces (e.g., B3LYP/6-31G* level). Validate against experimental data (e.g., X-ray crystallography or rotational spectroscopy) to ensure accuracy in simulating ring strain and substituent effects .

Q. How do stereochemical configurations of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Investigate via Suzuki-Miyaura coupling using chiral ligands (e.g., BINAP) to assess enantioselectivity. Compare reaction rates and stereochemical outcomes (e.g., ee% via chiral HPLC) between cis- and trans-configured substrates. Computational docking studies (e.g., AutoDock Vina) can predict steric hindrance effects of the cyclopropane ring on palladium catalyst interactions .

Q. How should researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of published procedures, isolating variables such as solvent polarity, iodide source (e.g., NaI vs. HI), and cyclopropane stability under reaction conditions. Replicate experiments with controlled purity of starting materials (≥99% by GC) and quantify byproducts (e.g., ring-opened iodides) using H NMR integration. Report confidence intervals for yields to address variability .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in amber glass under inert gas (argon) to prevent light-induced decomposition. Monitor air quality for iodine vapors (detection limit: 0.1 ppm). Include emergency procedures for spills (neutralize with NaHCO) in the experimental section of publications .

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

- Methodological Answer : Adhere to ICMJE standards: specify instrument calibration (e.g., NMR spectrometers referenced to TMS), solvent grades, and temperature/pH during measurements. Publish raw data (e.g., DSC thermograms for melting points) in supplementary materials. Cross-validate results with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。